Welcome to the BenchChem Online Store!
molecular formula C6H13ClO3 B139825 2-[2-(2-Chloroethoxy)ethoxy]ethanol CAS No. 5197-62-6

2-[2-(2-Chloroethoxy)ethoxy]ethanol

Cat. No. B139825
M. Wt: 168.62 g/mol
InChI Key: KECMLGZOQMJIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04263281

Procedure details

Commercial Cl(CH2CH2O)3H (abb. ClE3H) (2.0 mole) and dimethylamine (20.0 mole) were mixed in a flask (3.0 l) fitted with a condenser and stirred (RT) for 30 hours. TLC (Si-gel) examination showed the complete consumption of the ClE3H. Excess dimethylamine was removed by two consecutive evaporations under reduced pressure. The residual material was reconstituted in CHCl3, dried (MgSO4), filtered and evaporated to dryness to produce the product, 8-dimethylamino-3,6-dioxaoctanol.
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10].[CH3:11][NH:12][CH3:13]>>[CH3:11][N:12]([CH3:13])[CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][OH:10]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
ClCCOCCOCCO
Name
Quantity
20 mol
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred (RT) for 30 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
the complete consumption of the ClE3H
CUSTOM
Type
CUSTOM
Details
Excess dimethylamine was removed by two consecutive evaporations under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 h
Name
Type
product
Smiles
CN(CCOCCOCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.